N-(2,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine
Description
N-(2,4-Dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-amine is a tricyclic heterocyclic compound featuring a sulfur atom (thia), two nitrogen atoms (diaza), and a fused bicyclic system with a 13-membered core. The 2,4-dimethylphenyl substituent attached to the amine group confers steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-11-7-8-14(12(2)9-11)21-17-16-13-5-3-4-6-15(13)22-18(16)20-10-19-17/h7-10H,3-6H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWVGAGUUPIAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a benzothiolo intermediate, followed by its reaction with a pyrimidine derivative under specific conditions such as the presence of a base or a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Ring Modifications
Biological Activity
N-(2,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula is characterized by a complex bicyclic system that includes sulfur and nitrogen heteroatoms, which are crucial for its biological activity. Its molecular formula is with a molecular weight of 342.48 g/mol.
Target Interactions
Research indicates that compounds with similar structures may inhibit specific viral polymerases, such as the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase. This inhibition could prevent viral replication and contribute to antiviral activity.
Biochemical Pathways
The compound likely interacts with its target through non-covalent interactions, which may include hydrogen bonding and hydrophobic interactions. Such interactions can modulate the enzyme's activity, thereby affecting the viral life cycle .
Antiviral Activity
Studies have shown that related compounds exhibit inhibitory effects against various viruses, including HCV and influenza virus strains. For instance, a compound structurally related to this compound was found to inhibit HCV NS5B polymerase effectively.
Cytotoxicity Studies
In vitro cytotoxicity assessments have demonstrated that certain derivatives of this class of compounds show low toxicity at therapeutic concentrations. For example, selectivity indices (SI) greater than 10 were reported for some derivatives during antiviral testing .
Study 1: Inhibition of HCV NS5B Polymerase
A study investigating the inhibitory effects of related compounds on HCV NS5B polymerase revealed that modifications to the side chains significantly influenced antiviral potency. Compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent activity against the target enzyme.
Study 2: Antiviral Activity Against Influenza
Another investigation focused on the antiviral properties against influenza virus A demonstrated that certain derivatives showed promising results in inhibiting viral replication in cell cultures. The study highlighted that structural modifications could enhance selectivity and potency against viral targets .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂OS₂ |
| Molecular Weight | 342.48 g/mol |
| Antiviral Target | HCV NS5B Polymerase |
| IC50 (Influenza Virus) | Low micromolar range |
| Cytotoxicity (Selectivity Index) | >10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
